2-Methyl-5-(trifluoromethyl)anisole

Description

Significance of Aryl Trifluoromethyl Ethers in Modern Organic Chemistry

The trifluoromethoxy group (-OCF3) has become an increasingly important substituent in the design of bioactive molecules for the pharmaceutical and agrochemical industries. nih.gov Its inclusion in a molecule can significantly enhance properties such as lipophilicity and metabolic stability. nih.gov The trifluoromethyl group (-CF3) is known to confer increased stability and lipophilicity due to its high electronegativity. nih.gov Molecules that contain trifluoromethoxyaryl groups are of particular interest in pharmaceutical, agrochemical, and materials science research because of their unique physical and electronic properties. acs.org

The synthesis of aryl trifluoromethyl ethers has been a subject of considerable research, with various methods developed to introduce the OCF3 group onto an aromatic ring. acs.orgacs.org Many traditional methods required harsh reagents and highly controlled reaction conditions. acs.org However, newer methodologies aim for milder and more versatile synthetic routes. acs.org The growing number of publications and patents involving OCF3-substituted compounds, which more than doubled between 2004 and 2007, underscores the expanding utility of this functional group in modern chemistry. nih.gov

Strategic Importance of Anisole (B1667542) Scaffolds in Pharmaceutical and Agrochemical Industries

Anisole, or methoxybenzene, and its derivatives are fundamental building blocks in organic synthesis. vinatiorganics.comvinatiorganics.comwikipedia.org The anisole scaffold, characterized by a methoxy (B1213986) group (-OCH3) on a benzene (B151609) ring, is a common feature in many active pharmaceutical ingredients (APIs) and agrochemicals. vinatiorganics.comvinatiorganics.comguidechem.com The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. wikipedia.org

The stability of the anisole structure makes it a reliable component in multi-step synthetic processes for creating complex molecules. vinatiorganics.comvinatiorganics.com It serves as a precursor in the production of a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs, as well as in the formulation of pesticides and herbicides. vinatiorganics.comguidechem.com The versatility and established role of anisole derivatives as key intermediates ensure their continued importance in industrial and research chemistry. vinatiorganics.com

Overview of Research Trajectories for 2-Methyl-5-(trifluoromethyl)anisole and Related Structures

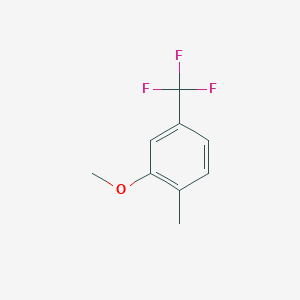

Research concerning this compound and its analogs is situated at the intersection of fluorine chemistry and functionalized aromatic synthesis. The compound itself, with the IUPAC name 2-methoxy-1-methyl-4-(trifluoromethyl)benzene, combines the electronic effects of the electron-donating methoxy and methyl groups with the strongly electron-withdrawing trifluoromethyl group. sigmaaldrich.com This unique electronic profile makes it a valuable substrate for investigating chemical reactions and a potential precursor for new materials and biologically active compounds.

Current research trajectories for related structures often focus on the development of novel synthetic methods and the exploration of their applications. For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) systems containing a trifluoromethyl group have investigated their photophysical properties, indicating potential uses in materials science. mdpi.com The synthesis of such complex heterocyclic structures often relies on building blocks that, like this compound, possess strategically placed functional groups that guide the desired chemical transformations. As the demand for sophisticated molecules in medicine and agriculture grows, the exploration of compounds like this compound is expected to continue, with a focus on leveraging its distinct properties for the creation of novel and effective products.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-1-methyl-4-(trifluoromethyl)benzene | sigmaaldrich.com |

| CAS Number | 681035-94-9 | sigmaaldrich.comsigmaaldrich.comkeyorganics.net |

| Molecular Formula | C9H9F3O | sigmaaldrich.comsigmaaldrich.comkeyorganics.net |

| Molecular Weight | 190.17 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-4-7(9(10,11)12)5-8(6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKKNAFVYPYSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666838 | |

| Record name | 2-Methoxy-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681035-94-9 | |

| Record name | 2-Methoxy-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl Anisole and Analogues

Indirect Synthesis Routes via Functionalized Precursors

Indirect synthetic routes to 2-Methyl-5-(trifluoromethyl)anisole and its analogues often involve the construction of a substituted aromatic ring through a series of functional group interconversions. These methods offer versatility and control over the final substitution pattern.

Halogenation and Subsequent Functionalization of Aromatic Ethers

A common strategy for the synthesis of complex aromatic compounds is the use of halogenated intermediates. Halogens can act as directing groups and can be readily replaced by other functionalities.

Synthesis of Bromo-Substituted (Trifluoromethyl)anisole Intermediates

The preparation of bromo-substituted (trifluoromethyl)anisole intermediates is a key step in multi-step synthetic pathways. One approach involves the bromination of a pre-existing trifluoromethylated aniline (B41778) followed by conversion to the corresponding anisole (B1667542). For instance, 4-Bromo-3-(trifluoromethyl)aniline can be synthesized by treating a substituted aniline with N-Bromosuccinimide (NBS) in N,N-dimethyl-formamide (DMF). nih.gov This reaction proceeds at room temperature over a few hours, yielding the desired product in high yield. nih.gov

Another route to a bromo-substituted trifluoromethylated aromatic is through the diazotization of a trifluoromethyl-substituted bromoaniline. For example, 2-bromo-5-fluorobenzotrifluoride (B1268043) can be prepared from 3-trifluoromethyl-4-bromaniline through a diazo-reaction involving hydrochloric acid and sodium nitrite. rsc.org While this example yields a fluorinated analogue, the methodology is applicable to the synthesis of other halogenated benzotrifluorides.

Furthermore, 3-substituted anisoles, including 3-bromoanisole (B1666278) and 3-trifluoromethylanisole, can be prepared from the corresponding 3-substituted nitrobenzenes. This is achieved through a nucleophilic aromatic substitution of the nitro group with sodium or potassium methoxide (B1231860) in the presence of a phase-transfer catalyst. beilstein-journals.orgresearchgate.net This method provides the target anisoles in high yields and purity. beilstein-journals.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Substituted Aniline | N-Bromosuccinimide (NBS), DMF | 4-Bromo-3-(substituted)aniline | 90-92 | nih.gov |

| 3-Substituted Nitrobenzene | Sodium or Potassium Methoxide, Phase-Transfer Catalyst | 3-Substituted Anisole | >80 | beilstein-journals.org |

Reduction of Nitrated Trifluoromethylated Aromatic Compounds

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide range of functionalizations.

Catalytic Hydrogenation of Nitrobenzotrifluoride Derivatives

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and clean reaction profile. This method is applicable to the synthesis of trifluoromethylated anilines, which are precursors to analogues of this compound. For example, various trifluoromethyl nitro compounds can be converted to their corresponding anilines via electrochemical reduction. nih.gov

Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitrophenols and nitrotoluenes. beilstein-journals.orgmit.edu The reduction of nitrotoluenes is typically carried out in methanol (B129727) under a hydrogen atmosphere. beilstein-journals.org A patent describes the catalytic hydrogenation of 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene using palladium on charcoal with triethylamine (B128534) in ethanol (B145695) to produce the corresponding aniline. nih.gov These methods highlight the general applicability of catalytic hydrogenation for the synthesis of trifluoromethylated anilines from their nitro precursors.

| Starting Material | Catalyst | Conditions | Product | Reference |

| 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | 10% Pd/C, Triethylamine | Ethanol, 20-25°C, H2 | 2-bromo-5-fluoro-3-trifluoromethyl-aniline | nih.gov |

| Nitrotoluenes | Palladium/Graphene | Methanol, H2 | Aminotoluenes | beilstein-journals.org |

| Nitrophenols | 5% Pd/C | Water, Acetic Acid, H2 | Aminophenols | mit.edu |

Direct Carbon-Trifluoromethylation of Anisole Systems

Direct C-H trifluoromethylation of arenes is an attractive synthetic strategy as it avoids the need for pre-functionalized substrates, leading to more atom-economical processes.

Metal-Catalyzed Electrophilic Trifluoromethylation of Substituted Anisoles

The direct introduction of a trifluoromethyl group onto an anisole ring can be achieved through metal-catalyzed electrophilic trifluoromethylation. nih.govnih.gov Both copper and palladium catalysts have been extensively studied for this purpose. nih.gov These reactions typically employ electrophilic trifluoromethylating reagents such as Togni's reagent or Langlois' reagent. beilstein-journals.orgnih.gov

While a specific example for the direct trifluoromethylation of 2-methylanisole (B146520) to yield this compound is not extensively documented in readily available literature, the principles of C-H functionalization on substituted anisoles are well-established. For instance, the regioselective C-H alkylation of 2-methylanisole has been demonstrated using a scandium(III) alkyl complex as a catalyst. This indicates that the C-H bonds of 2-methylanisole are susceptible to metal-catalyzed functionalization.

The regioselectivity of electrophilic trifluoromethylation on substituted anisoles is influenced by the electronic and steric properties of the substituents. The methoxy (B1213986) group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 2-methylanisole, the positions ortho and para to the methoxy group are C3, C6, and C5. The positions ortho and para to the methyl group are C3, C6, and C5. Therefore, the positions most activated for electrophilic substitution are C3, C5, and C6. Steric hindrance from the methyl group at C2 would likely disfavor substitution at C3. Thus, electrophilic trifluoromethylation of 2-methylanisole would be expected to yield a mixture of isomers, with substitution at the C5 position being a significant possibility.

General conditions for copper-catalyzed trifluoromethylation of arenes often involve a copper(I) or copper(II) salt, an electrophilic trifluoromethylating reagent, and a suitable solvent. nih.govnih.gov Palladium-catalyzed trifluoromethylation of aryl chlorides has also been reported, demonstrating high functional group tolerance under mild conditions. The application of these methodologies to 2-methylanisole represents a promising direct route to this compound.

| Catalyst Type | Trifluoromethylating Reagent Type | General Substrate | Key Features | References |

| Copper | Electrophilic (e.g., Togni's reagent) | Arenes, Heteroarenes | High efficiency, low cost | nih.govnih.gov |

| Palladium | Nucleophilic (e.g., TESCF3) | Aryl Chlorides | Mild conditions, high functional group tolerance | |

| Scandium | - | 2-Methylanisole (for C-H alkylation) | High regioselectivity for C-H functionalization |

Silver-Catalyzed Approaches to Trifluoromethylated Anisoles

Silver-catalyzed reactions have emerged as a valuable tool for the trifluoromethylation of aromatic compounds. These methods often utilize a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF3), in conjunction with a silver salt. nih.gov The proposed mechanism involves the formation of a silver trifluoromethyl (AgCF3) intermediate, which then participates in the C-H trifluoromethylation of the aromatic substrate. nih.gov Research has demonstrated the effectiveness of silver-mediated trifluoromethylation for a variety of arenes, including electron-rich systems like anisole. nih.govelsevierpure.com

In some cases, silver is used in concert with other transition metals, like copper, to facilitate the trifluoromethylation of aryl halides. This cooperative catalysis can lead to improved yields for both electron-rich and electron-poor aryl iodides. beilstein-journals.org Furthermore, silver catalysis has been successfully applied to the decarboxylative fluorination of aryloxydifluoroacetic acids, providing a pathway to aryl trifluoromethyl ethers. mdpi.com This approach, however, has shown limitations with certain complex substrates. mdpi.com

| Method | Trifluoromethyl Source | Key Features | Reference |

|---|---|---|---|

| Silver-mediated C-H trifluoromethylation | TMSCF3 | Forms a proposed AgCF3 intermediate; effective for arenes. | nih.gov |

| Cooperative Silver/Copper-catalyzed trifluoromethylation | TMSCF3 | Used for aryl iodides; provides good yields for electron-rich and -poor substrates. | beilstein-journals.org |

| Silver-catalyzed decarboxylative fluorination | Aryloxydifluoroacetic acids | A two-step process to form aryl trifluoromethyl ethers. | mdpi.com |

| Asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation | Trifluoromethyl arylsulfonate (TFMS) | Applicable to alkenes; proceeds under mild conditions. | nih.gov |

| Silver(I)-catalyzed trifluoromethylalkynylation | Hypervalent iodine reagents | Simultaneous formation of two C-C bonds on unactivated alkenes. | nih.gov |

Fluorodesulfurization Reactions for Trifluoromethyl Ether Formation

Transformation of Carboxylic Acids with Sulfur Tetrafluoride

A historical yet relevant method for the synthesis of aryl trifluoromethyl ethers involves the use of sulfur tetrafluoride (SF4). In this two-step process, phenols are first converted to aryl fluoroformates, which are subsequently treated with SF4 to yield the desired aryl trifluoromethyl ether. nih.gov This method, while effective, involves the use of highly toxic reagents. nih.gov

The direct conversion of carboxylic acids to trifluoromethyl ketones, which can be precursors to other trifluoromethylated compounds, has also been explored. orgsyn.org While not a direct route to trifluoromethyl ethers, it highlights the utility of fluorinating agents in transforming carboxylic acid functionalities. More recent advancements have focused on the O-trifluoromethylation of carboxylic acids using hypervalent iodine reagents, offering a more direct and versatile route to trifluoromethyl carboxylic esters. nih.gov

Mechanochemical Fluorination Strategies for Aromatic Scaffolds

Mechanochemistry, which involves chemical transformations induced by mechanical force, offers a more environmentally friendly approach to fluorination by reducing or eliminating the need for bulk solvents. rsc.orgchemistryworld.com

Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers

A significant development in this area is the mechanochemical conversion of aromatic amines to aryl trifluoromethyl ethers. organic-chemistry.orgresearchgate.netqu.edu.qa This method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to activate the aromatic amine, forming a pyridinium (B92312) salt intermediate. acs.org This intermediate then undergoes nucleophilic substitution with a trifluoromethoxide source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide, to yield the aryl trifluoromethyl ether. organic-chemistry.orgacs.org This one-pot, two-step mechanochemical protocol has demonstrated high yields and selectivity for a range of substituted anilines. acs.org The process is conducted by pulverizing the reactants in a ball mill, offering advantages in terms of reduced reaction times and solvent usage. organic-chemistry.org

| Reagents | Key Intermediate | Advantages | Reference |

|---|---|---|---|

| Pyrylium tetrafluoroborate, -OCF3 source | Pyridinium salt | High yields, selectivity, reduced solvent use, shorter reaction times. | organic-chemistry.orgacs.org |

Regioselective Considerations in the Synthesis of Substituted Anisoles

The synthesis of a specific isomer like this compound is critically dependent on understanding and controlling the regioselectivity of electrophilic aromatic substitution reactions on the anisole ring. The methoxy group (-OCH3) of anisole is a powerful ortho-, para-directing group. organicchemistrytutor.commasterorganicchemistry.comdoubtnut.com This directing effect is a consequence of the resonance stabilization provided by the oxygen atom's lone pairs, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. organicchemistrytutor.comdoubtnut.com

Consequently, direct electrophilic substitution on anisole or a substituted anisole will predominantly yield ortho and para products. masterorganicchemistry.comlibretexts.org The meta product is typically formed in very minor amounts. masterorganicchemistry.com The presence of other substituents on the anisole ring will further influence the regiochemical outcome. For instance, in the case of 2-methylanisole, the methyl group is also an ortho-, para-director, albeit weaker than the methoxy group. Therefore, the positions for further substitution will be influenced by the combined directing effects of both the methoxy and methyl groups.

To achieve a specific substitution pattern, such as in this compound, a multi-step synthetic strategy is often necessary. youtube.com This might involve introducing the substituents in a specific order to exploit their directing effects or using blocking groups to prevent reaction at certain positions. The choice of solvent can also play a crucial role in regioselectivity, with aprotic solvents sometimes favoring the formation of a specific isomer. organic-chemistry.org

| Substituent | Directing Effect | Activating/Deactivating | Reference |

|---|---|---|---|

| -OCH3 (Methoxy) | Ortho, Para | Strongly Activating | organicchemistrytutor.comyoutube.com |

| -CH3 (Methyl) | Ortho, Para | Weakly Activating | youtube.com |

| Halogens (e.g., -Cl, -Br) | Ortho, Para | Weakly Deactivating | youtube.com |

| -NO2 (Nitro) | Meta | Strongly Deactivating | youtube.com |

| -C(O)R (Acyl) | Meta | Moderately Deactivating | libretexts.org |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 5 Trifluoromethyl Anisole Derivatives

Derivatization and Further Functionalization Reactions

The presence of the methoxy (B1213986) and trifluoromethyl groups on the aromatic ring of 2-Methyl-5-(trifluoromethyl)anisole derivatives influences their reactivity and regioselectivity in various chemical transformations. The electron-donating nature of the methoxy group and the electron-withdrawing trifluoromethyl group, along with the steric hindrance from the methyl group, dictate the outcomes of functionalization reactions.

Amination Reactions of Substituted Anisoles

The introduction of an amino group onto the anisole (B1667542) ring is a critical transformation for the synthesis of a wide array of valuable compounds, including pharmaceuticals and materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds. synarchive.com This reaction is particularly useful for coupling aryl halides or triflates with a broad range of primary and secondary amines under relatively mild conditions. synarchive.comnih.gov

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. nih.govcmu.edu For the amination of aryl bromides, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often employed. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. synarchive.com

Table 1: Representative Buchwald-Hartwig Amination Reactions of Substituted Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-Methylbenzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 85 |

| 1-Bromo-4-(trifluoromethyl)benzene | Diphenylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 90 |

| 4-Bromotoluene | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 95 |

| 4-Bromobenzonitrile | Benzylamine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 92 |

| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppf | NaOt-Bu | Toluene | 80 | 98 |

This table is a compilation of representative data from various sources and does not represent a single study.

Based on these findings, it is anticipated that a bromo-derivative of this compound would undergo successful Buchwald-Hartwig amination. The reaction would likely require a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand like RuPhos, XPhos, or BINAP. The choice of base, typically a strong base like sodium tert-butoxide or a milder carbonate base, would be crucial for efficient catalyst turnover. The resulting 2-amino-5-(trifluoromethyl)anisole derivatives are valuable intermediates for further synthetic transformations.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Quinolines)

The aniline derivatives obtained from the amination of substituted anisoles are key precursors for the synthesis of fused heterocyclic systems, most notably quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov Several classic named reactions are employed for the synthesis of the quinoline (B57606) core, including the Skraup, Doebner-von Miller, and Combes syntheses. wikipedia.orgnih.govwikipedia.org

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org This method typically produces quinolines unsubstituted in the pyridine (B92270) ring. rsc.org

The Doebner-von Miller reaction is a more versatile method that utilizes α,β-unsaturated aldehydes or ketones as reaction partners for anilines, leading to substituted quinolines. wikipedia.orgnih.gov This reaction is often catalyzed by strong acids.

The Combes quinoline synthesis employs the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline. wikipedia.orgwikiwand.com The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org For instance, studies have shown that the use of methoxy-substituted anilines can direct the formation of specific regioisomers. wikipedia.org

While direct experimental data for the synthesis of quinolines from an aniline derived from this compound is not prevalent in the literature, the established methodologies for quinoline synthesis provide a framework for predicting the outcome of such reactions. Aniline derivatives bearing a trifluoromethyl group have been successfully employed in these cyclization reactions.

Table 2: General Conditions for Classic Quinoline Syntheses

| Synthesis Name | Aniline Derivative | Carbonyl Component | Catalyst/Reagents | Typical Product |

|---|---|---|---|---|

| Skraup | Substituted Aniline | Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline (unsubstituted in pyridine ring) |

| Doebner-von Miller | Substituted Aniline | α,β-Unsaturated Aldehyde/Ketone | Strong Acid (e.g., HCl, H₂SO₄) | Substituted Quinoline |

| Combes | Substituted Aniline | β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

This table summarizes the general conditions for these classic reactions.

The synthesis of a quinoline from a 2-amino-5-(trifluoromethyl)anisole derivative would involve the reaction of the aniline with a suitable carbonyl partner under acidic conditions. The specific substitution pattern of the resulting quinoline would depend on the chosen synthetic route and the carbonyl compound employed. These quinoline derivatives, bearing both the methoxy and trifluoromethyl groups, represent interesting targets for further investigation in medicinal and materials chemistry.

Advanced Applications and Research Utility of 2 Methyl 5 Trifluoromethyl Anisole in Chemical Science

Utilization as a Versatile Synthetic Intermediate

2-Methyl-5-(trifluoromethyl)anisole serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex molecules. Its chemical structure allows for various transformations, enabling the introduction of the trifluoromethyl- and methyl-substituted phenyl moiety into larger scaffolds.

Building Block for Fluorinated Amino Acids and Anilines

The synthesis of fluorinated amino acids is an area of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine can enhance the metabolic stability and binding affinity of peptides and proteins. princeton.edu While direct synthetic routes from this compound to specific fluorinated amino acids are not extensively detailed in the provided search results, the analogous compound, 2-Methoxy-5-(trifluoromethyl)aniline, is highlighted as a key building block for fluorinated compounds. chemimpex.com This aniline (B41778) can be derived from the corresponding anisole (B1667542) and serves as a precursor for introducing the trifluoromethylphenyl group into amino acid structures. For instance, fluorinated anilines can be used in reactions like the Strecker synthesis or other modern synthetic methodologies to construct α-amino acid frameworks. nih.gov

The synthesis of fluorinated anilines themselves is a well-established process. For example, 2-fluoro-5-trifluoromethylaniline can be synthesized from 3-nitro-4-fluorobenzotrifluoride via reduction with iron powder in methanol (B129727). chemicalbook.com Similarly, 2-Methyl-5-(trifluoromethyl)aniline is a known compound used in chemical synthesis. nih.govepa.gov These anilines are valuable intermediates for creating a diverse range of substituted aromatic compounds.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of various complex organic molecules beyond amino acids. Its derivatives are employed in the construction of heterocyclic compounds and other intricate molecular architectures. For example, the related compound 2-Methoxy-5-(trifluoromethyl)aniline is used in the synthesis of biologically active molecules with potential therapeutic applications. chemimpex.comcymitquimica.com

Furthermore, trifluoromethyl-substituted anilines and phenols, which can be derived from anisole precursors, are key components in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com For instance, 4-(trifluoromethyl)aniline (B29031) has been used in the synthesis of a quinobenzothiazinium chloride derivative with demonstrated anticancer activity. mdpi.com The synthesis of such complex molecules often involves multi-step reaction sequences where the trifluoromethylphenyl moiety, introduced via a precursor like this compound, plays a crucial role in the final product's properties.

Contributions to Agrochemical and Pesticide Research

The introduction of fluorine atoms into agrochemical molecules is a widely adopted strategy to enhance their biological activity, selectivity, and stability. This compound and its derivatives are valuable precursors in this field.

Design of Novel Herbicidal Agents (General Principles)

Fluorinated compounds have a significant presence in the herbicide market. nih.gov The trifluoromethyl group is a common feature in many commercial herbicides. The synthesis of novel herbicidal agents often involves the use of building blocks containing this functional group. While the direct application of this compound in a commercial herbicide is not explicitly mentioned, its structural motifs are relevant. For example, the synthesis of pyroxsulam, a herbicide for cereal crops, utilizes a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, highlighting the importance of methoxy- and trifluoromethyl-substituted aromatic rings in achieving high herbicidal activity. nih.gov The design principles involve creating molecules that can effectively interact with specific biological targets in weeds while being selective towards the desired crops.

Impact of Fluorination on Bioactivity and Systemic Properties (Theoretical Aspects)

The incorporation of fluorine, particularly the trifluoromethyl group, has profound effects on the physicochemical properties of a molecule, which in turn influences its bioactivity and systemic behavior in plants. acs.orgacs.org

Enhanced Bioactivity:

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule. acs.org This enhanced lipophilicity can improve the molecule's ability to penetrate the waxy cuticle of plant leaves and cross cell membranes, leading to better uptake and transport to the target site.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by plant enzymes. princeton.edu This increased stability ensures that the herbicide persists long enough to exert its toxic effect.

Electronic Effects: The highly electronegative fluorine atoms in the trifluoromethyl group can alter the electronic distribution of the aromatic ring, influencing how the molecule binds to its target protein or enzyme.

Improved Systemic Properties:

Persistence in Soil: While desirable for long-lasting weed control, the persistence of fluorinated pesticides in the soil is also a significant environmental consideration. acs.orgacs.org The stability of the C-F bond contributes to longer half-lives in the environment.

The following table summarizes the theoretical impact of the trifluoromethyl group on pesticide properties:

| Property | Impact of Trifluoromethyl Group | Rationale |

| Lipophilicity | Increased | The fluorine atoms are hydrophobic. acs.org |

| Metabolic Stability | Increased | The C-F bond is very strong and resistant to cleavage. princeton.edu |

| Binding Affinity | Can be enhanced | The electronic nature and size of the group can lead to stronger interactions with the target site. |

| Membrane Permeation | Improved | Increased lipophilicity facilitates passage through lipid membranes. |

| Systemic Movement | Can be influenced | The balance of lipophilicity and hydrophilicity is crucial for transport in xylem and phloem. |

| Environmental Persistence | Increased | Resistance to degradation leads to longer half-lives in soil and water. acs.orgacs.org |

Role in Materials Science and Advanced Functional Molecules

The unique properties imparted by the trifluoromethyl group also make this compound and its derivatives attractive for applications in materials science. The incorporation of fluorinated moieties can enhance the thermal stability, chemical resistance, and other physical properties of polymers and advanced functional materials. chemimpex.com

While specific examples of the direct use of this compound in materials science are not prevalent in the search results, the analogous compound, 2-Methoxy-5-(trifluoromethyl)aniline, is noted for its use in polymers and coatings to provide enhanced thermal stability and chemical resistance. chemimpex.com This suggests that the trifluoromethyl- and methyl-substituted anisole framework could be a valuable component in the design of high-performance materials. For instance, it could be incorporated into the structure of liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers where thermal and chemical robustness are critical. The "fluorous effect," the tendency of highly fluorinated compounds to segregate from non-fluorinated species, can also be exploited in the design of self-assembling materials and functional surfaces. princeton.edu

Integration into Fluorinated Polymers and Liquid Crystals

The integration of structures derived from this compound into polymers and liquid crystals leverages the inherent properties conferred by the trifluoromethyl group. The synthesis of such advanced materials often proceeds through the polymerization of monomers or the construction of mesogenic molecules that contain this key functional group.

Fluorinated Polymers:

The synthesis of fluorinated polymers often involves the polymerization of monomers containing one or more fluorine atoms. While this compound itself is not a polymerizable monomer, it can be chemically modified to become one. For instance, the related compound 2-Methyl-5-(trifluoromethyl)aniline can serve as a building block for fluorinated polyimides. researchgate.net Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The introduction of trifluoromethyl groups into the polymer backbone can enhance these properties further. researchgate.netmdpi.com

A general synthetic approach could involve the conversion of this compound to a diamine derivative, which can then be reacted with a dianhydride in a polycondensation reaction to form a polyimide. The presence of the trifluoromethyl group in the resulting polymer can lead to improved solubility, lower dielectric constant, and increased optical transparency compared to its non-fluorinated counterparts. researchgate.net

Liquid Crystals:

In the realm of liquid crystals, molecules must possess a degree of structural anisotropy, often a rigid core with flexible terminal groups, to exhibit mesomorphic phases (the state between a conventional liquid and a solid crystal). colorado.edu Derivatives of this compound can be envisioned as components of such mesogenic molecules. For example, by introducing appropriate linking groups and terminal chains, it is plausible to synthesize calamitic (rod-shaped) liquid crystals where the trifluoromethyl-substituted aromatic ring forms part of the rigid core. researchgate.netresearchgate.net

Research on liquid crystals containing a trifluoromethyl group has shown that this substituent can significantly influence the mesomorphic properties, such as the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) and the dielectric anisotropy. researchgate.netciac.jl.cn The strong dipole moment of the C-F bond contributes to a high dielectric anisotropy, a crucial property for the operation of many liquid crystal displays (LCDs). ciac.jl.cn

A hypothetical synthesis of a liquid crystal precursor from this compound could involve demethylation to the corresponding phenol, followed by etherification with a long-chain alkyl halide to introduce a flexible tail. Further functionalization of the aromatic ring would be necessary to create a complete mesogenic structure.

Influence of Trifluoromethyl Groups on Material Properties (General Discussion)

The presence of trifluoromethyl (–CF3) groups in polymers and liquid crystals imparts a range of desirable properties, making them highly valuable in advanced material design. mdpi.com These effects stem from the fundamental characteristics of the fluorine atom, including its high electronegativity, the strength of the carbon-fluorine bond, and the bulkiness of the –CF3 group.

In Fluorinated Polymers:

The introduction of –CF3 groups into polymer chains generally leads to several key enhancements:

Chemical Resistance: The inertness of the C-F bond also results in excellent resistance to chemical attack, making these polymers suitable for use in harsh environments. pageplace.de

Solubility: The bulky nature of the –CF3 group can disrupt polymer chain packing, leading to increased free volume and improved solubility in organic solvents. This is advantageous for processing and film formation. researchgate.net

Optical Properties: The disruption of chain packing can also lead to higher optical transparency and lower refractive indices. researchgate.net

Dielectric Properties: The low polarizability of the C-F bond results in polymers with low dielectric constants and dissipation factors, which are critical for applications in microelectronics as insulating layers. researchgate.net

Hydrophobicity: Fluorinated polymers exhibit low surface energy, leading to hydrophobic and oleophobic (oil-repellent) properties. mdpi.com

Table 1: General Influence of Trifluoromethyl Groups on Polymer Properties

| Property | Influence of –CF3 Group | Rationale |

|---|---|---|

| Thermal Stability | Increased | High C-F bond energy. pageplace.de |

| Chemical Resistance | Increased | Inertness of the C-F bond. pageplace.de |

| Solubility | Increased | Disruption of polymer chain packing. researchgate.net |

| Optical Transparency | Increased | Reduced crystallinity and light scattering. researchgate.net |

| Dielectric Constant | Decreased | Low polarizability of the C-F bond. researchgate.net |

| Hydrophobicity | Increased | Low surface energy of fluorinated surfaces. mdpi.com |

In Liquid Crystals:

The incorporation of –CF3 groups into mesogenic molecules has a profound impact on their liquid crystalline behavior and physical properties:

Mesophase Stability: The effect on the stability of the mesophase (e.g., nematic or smectic) can vary. In some cases, the bulkiness of the –CF3 group can disrupt the molecular packing required for stable mesophase formation. researchgate.net However, in other systems, it can enhance stability.

Clearing Point: The temperature of the transition from the liquid crystalline phase to the isotropic liquid phase (clearing point) is sensitive to the presence of the –CF3 group. This is influenced by changes in molecular shape and intermolecular forces. researchgate.net

Dielectric Anisotropy (Δε): The trifluoromethyl group is strongly electron-withdrawing, leading to a significant dipole moment. This often results in a large positive dielectric anisotropy, which is highly desirable for active-matrix liquid crystal displays, as it allows for low-voltage operation. ciac.jl.cn

Viscosity: The introduction of a bulky –CF3 group can increase the rotational viscosity of the liquid crystal, which may affect the switching speed in display applications. ciac.jl.cn

| Rotational Viscosity (γ1) | Generally Increased | Increased steric hindrance to molecular rotation. ciac.jl.cn |

Future Research Directions and Emerging Trends for Trifluoromethylated Anisoles

Development of Sustainable and Green Synthetic Methodologies

A significant push in modern organic chemistry is the development of environmentally benign and sustainable synthetic methods. nih.gov For trifluoromethylated anisoles, this involves moving away from harsh reagents and stoichiometric reactions towards more efficient and atom-economical processes. acs.org Key areas of development include the use of photoredox and electrochemical processes to facilitate radical cross-electrophile coupling, providing a sustainable route to access trifluoromethylated compounds. nih.gov The goal is to create transformations that are mild, chemo-selective, and utilize readily available starting materials. nih.govacs.org

Catalysis is at the forefront of developing efficient methods for introducing trifluoromethyl groups. beilstein-journals.org Significant efforts are being directed towards copper-catalyzed trifluoromethylation, which has shown promise for the direct trifluoromethylation of C-H bonds in arenes, offering a more atom- and step-economical approach. beilstein-journals.org The combination of transition metal catalysis with other techniques, such as photoredox catalysis, is also a burgeoning area of research. beilstein-journals.org For instance, the merger of photoredox and copper catalysis has been effective for the trifluoromethylation of (hetero)aromatic boronic acids. beilstein-journals.org

Organocatalysis is emerging as a powerful tool for the asymmetric synthesis of complex trifluoromethylated heterocycles, which can be derived from trifluoromethylated precursors. nih.gov These methods have the advantage of using inexpensive and readily available catalysts, making them suitable for industrial-scale production. nih.gov

| Catalyst Type | Substrate Example | Key Advantages |

| Copper-based | Aryl iodides, Aromatic boronic acids | High efficiency, good yields, potential for direct C-H functionalization. beilstein-journals.orgrsc.org |

| Palladium-based | Alkenylamines, Allyl (hetero)arenes | Regioselective synthesis, oxidative trifluoromethoxylation. nih.gov |

| Organocatalysts | Trifluoromethylated substrates for heterocycle synthesis | Asymmetric synthesis, use of inexpensive reagents. nih.gov |

| Photoredox Catalysts | Arenes, Alkenes | Mild reaction conditions, visible-light induction, high step-economy. mdpi.comnih.govnih.gov |

Flow chemistry is a rapidly growing field that offers significant advantages for the synthesis of trifluoromethylated compounds, including anisole (B1667542) derivatives. rsc.orgtue.nl This technology enables greater control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction rates and safety, especially for reactions involving hazardous reagents or unstable intermediates. rsc.orgtue.nlnih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Researchers are actively exploring new ways to incorporate trifluoromethyl groups and to utilize trifluoromethylated building blocks in novel chemical transformations. One area of focus is the direct trifluoromethylation of C-H bonds, which avoids the need for pre-functionalized substrates. beilstein-journals.org Radical-based protocols are also gaining prominence, as they often proceed under mild conditions and show good substrate compatibility. researchgate.net These reactions can be initiated by photo-, electro-, or metal-catalysis. researchgate.net

Visible-light-induced radical cascade reactions represent an efficient strategy for synthesizing complex polycyclic molecules containing a trifluoromethyl group from simpler starting materials. mdpi.comnih.gov Another area of interest is the development of chemodivergent methods, where the reaction outcome can be switched between different products, such as gem-difluoroalkenes and trifluoromethyl alkanes, by simply modifying the reaction conditions. rsc.org

Advanced Computational Techniques for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and materials with desired properties. epfl.ch43.230.198 Techniques like Density Functional Theory (DFT) and coupled-cluster theory are used to predict the structure and properties of molecules, which can guide experimental efforts. mit.edu

For trifluoromethylated anisoles, computational methods can be used to:

Screen potential drug candidates: Virtual screening allows for the rapid evaluation of large libraries of compounds for their potential interaction with biological targets. openmedicinalchemistryjournal.com

Predict metabolic stability: Computational models can help predict how a molecule will be metabolized in the body, which is crucial for drug development. nih.govnih.gov

Optimize synthetic routes: By modeling reaction mechanisms, chemists can identify the most promising pathways and conditions for synthesizing a target molecule. epfl.ch

Machine learning is also being integrated with computational chemistry to accelerate the discovery process. epfl.chmit.edu These data-driven approaches can identify patterns and relationships that may not be apparent from traditional analysis, leading to the design of novel compounds with enhanced properties. epfl.ch

| Computational Technique | Application in Trifluoromethylated Anisole Research | Key Benefits |

| Density Functional Theory (DFT) | Predicting molecular structure and energy. mit.edu | Provides quantum mechanical insights into molecular properties. |

| Virtual Screening (VS) | Identifying potential drug candidates from large libraries. openmedicinalchemistryjournal.com | Accelerates the initial stages of drug discovery. openmedicinalchemistryjournal.com |

| Molecular Docking | Simulating the interaction between a ligand and a biological target. rsc.org | Provides insights into binding affinity and mode of action. openmedicinalchemistryjournal.comrsc.org |

| Machine Learning | Accelerating the prediction of molecular properties and optimizing reactions. epfl.chmit.edu | Enhances the speed and efficiency of the design-synthesis-test cycle. |

Synergistic Approaches in Medicinal Chemistry and Agrochemical Innovation

In medicinal chemistry, trifluoromethylated anisoles can serve as scaffolds for the development of new therapeutic agents. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups and enhance binding interactions with biological targets. mdpi.comresearchgate.net

In agrochemical innovation, the incorporation of trifluoromethyl groups can lead to the development of more potent and selective pesticides and herbicides. mdpi.comnih.gov The unique properties of trifluoromethylated compounds can help to overcome challenges such as pest resistance. acs.org The development of asymmetric synthesis methods for trifluoromethylated heterocycles is particularly important for creating agrochemicals with specific stereochemistry, which can lead to increased efficacy and reduced environmental impact. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Methyl-5-(trifluoromethyl)anisole, and what are their key intermediates?

- Methodological Answer : Synthesis typically involves functionalizing an aniline or anisole backbone. For example:

- Step 1 : Introduce the trifluoromethyl group via electrophilic substitution or nucleophilic fluorination. Evidence from trifluoromethyl-substituted anisoles (e.g., 4-(Trifluoromethyl)anisole) suggests using trifluoromethylation reagents like TMSCF₃ or CF₃I under copper catalysis .

- Step 2 : Methylation of hydroxyl or amino groups using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Key intermediates : 5-(Trifluoromethyl)anisole derivatives or 2-methylaniline precursors. Purity (>95%) is confirmed via HPLC or GC-MS .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct peaks for methoxy (-OCH₃, δ ~3.8 ppm), trifluoromethyl (-CF₃, δ ~120-125 ppm in ¹³C), and aromatic protons (δ ~6.5-7.5 ppm). Splitting patterns confirm substitution positions .

- Mass Spectrometry : Exact mass (e.g., 230.18 g/mol for the cinnamic acid analog) confirms molecular formula .

- IR Spectroscopy : Stretching vibrations for C-F (~1100 cm⁻¹) and C-O (~1250 cm⁻¹) bonds .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Management : Segregate halogenated waste and use licensed disposal services to avoid environmental release .

- PPE : Nitrile gloves, fume hoods, and flame-resistant lab coats due to flammability (flash point ~105°C) .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Effects : The methoxy group (-OCH₃) is ortho/para-directing, while -CF₃ is meta-directing. Competitive effects require optimizing reaction conditions (e.g., solvent polarity, temperature). For nitration, use HNO₃/H₂SO₄ at 0°C to favor para-substitution relative to -CF₃ .

- Catalysts : Lewis acids like FeCl₃ can enhance selectivity for specific positions .

- Monitoring : TLC or in-situ NMR tracks reaction progress .

Q. What strategies mitigate steric hindrance during coupling reactions involving this compound?

- Methodological Answer :

- Palladium Catalysis : Use bulky ligands (e.g., XPhos) to facilitate Suzuki-Miyaura couplings with aryl boronic acids .

- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of the trifluoromethylated substrate .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered intermediates .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer :

- Lipophilicity : -CF₃ increases logP, enhancing membrane permeability (measured via octanol-water partitioning) .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) show reduced oxidative metabolism due to C-F bond stability .

- Target Binding : Molecular docking studies reveal -CF₃ engages in hydrophobic interactions with enzyme pockets (e.g., kinases) .

Notes

- Avoid structural analogs from unreliable sources (e.g., BenchChem) per guidelines.

- Synthetic and analytical methods are cross-referenced with patents, safety protocols, and spectroscopic databases .

- Contradictions in regioselectivity (e.g., -OCH₃ vs. -CF₃ directing effects) are resolved by empirical optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.